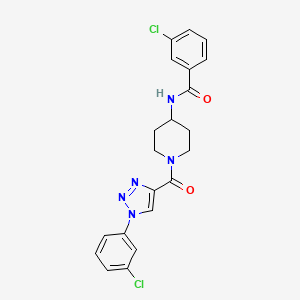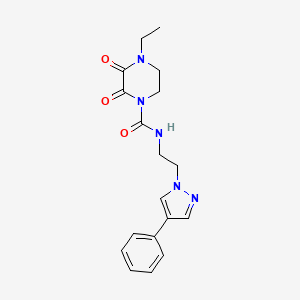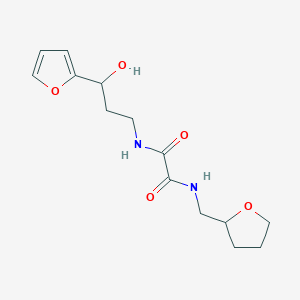![molecular formula C14H11N3O3 B2421041 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 932242-36-9](/img/structure/B2421041.png)
5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid: is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The structure of this compound consists of a fused pyrazole and pyrimidine ring system with a methoxyphenyl group at the 5-position and a carboxylic acid group at the 7-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the condensation of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate then undergoes cyclization with formamide or formic acid to yield the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
化学反应分析
Types of Reactions: 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
- Oxidation of the methoxy group yields 5-(3-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
- Reduction of the carboxylic acid group yields 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-methanol.
- Substitution reactions yield various derivatives depending on the substituent introduced .
科学研究应用
Chemistry: In chemistry, 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in combinatorial chemistry and drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of this compound have shown promise as anticancer agents, anti-inflammatory agents, and antimicrobial agents. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug design due to its ability to bind to multiple biological targets .
Industry: In the industrial sector, this compound is used in the development of new materials with unique photophysical properties. Its derivatives are explored for applications in organic electronics and as fluorescent probes .
作用机制
The mechanism of action of 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Pyrazolo[1,5-a]pyrimidine: The parent compound without the methoxyphenyl and carboxylic acid groups.
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Similar structure but with a phenyl group instead of a methoxyphenyl group.
5-(3-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid: An oxidized derivative with a hydroxyl group instead of a methoxy group.
Uniqueness: The presence of the methoxy group at the 3-position of the phenyl ring and the carboxylic acid group at the 7-position of the pyrazolo[1,5-a]pyrimidine core imparts unique chemical and biological properties to 5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various fields of research .
属性
IUPAC Name |
5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-4-2-3-9(7-10)11-8-12(14(18)19)17-13(16-11)5-6-15-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQJKVYCKULSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=NN3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2420958.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2420963.png)


![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2420968.png)
![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2420969.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate](/img/structure/B2420973.png)
![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2420975.png)
![7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2420976.png)

![2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2420979.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2420981.png)
